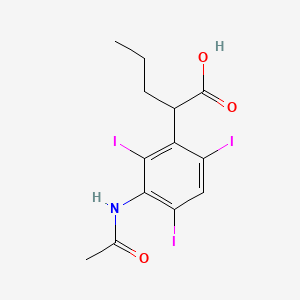
2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid is a chemical compound known for its unique structure and properties. It contains three iodine atoms, an acetamido group, and a valeric acid moiety. This compound is often used in various scientific research applications due to its distinct chemical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid typically involves the iodination of a precursor compound followed by acetamidation and subsequent attachment of the valeric acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct placement of iodine atoms and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using iodine and suitable solvents. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the iodine atoms or the acetamido group.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving iodine chemistry.
Biology: The compound’s unique structure makes it useful in biological assays and imaging techniques.
Industry: The compound is used in the synthesis of other complex molecules and materials.
作用机制
The mechanism by which 2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid exerts its effects involves its interaction with molecular targets and pathways. The iodine atoms play a crucial role in its reactivity and interactions with other molecules. The acetamido group and valeric acid moiety also contribute to its overall chemical behavior and biological activity.
相似化合物的比较
Similar Compounds
3-Acetamido-2,4,6-triiodobenzoic acid: Similar in structure but lacks the valeric acid group.
2,4,6-Triiodophenol: Contains three iodine atoms but lacks the acetamido and valeric acid groups.
2-(3-Acetamido-2,4,6-triiodophenyl)acetic acid: Similar structure but with an acetic acid group instead of valeric acid.
Uniqueness
2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid is unique due to the combination of its iodine atoms, acetamido group, and valeric acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.
属性
CAS 编号 |
23217-87-0 |
|---|---|
分子式 |
C13H14I3NO3 |
分子量 |
612.97 g/mol |
IUPAC 名称 |
2-(3-acetamido-2,4,6-triiodophenyl)pentanoic acid |
InChI |
InChI=1S/C13H14I3NO3/c1-3-4-7(13(19)20)10-8(14)5-9(15)12(11(10)16)17-6(2)18/h5,7H,3-4H2,1-2H3,(H,17,18)(H,19,20) |
InChI 键 |
DJFPKDMQDASJED-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1=C(C(=C(C=C1I)I)NC(=O)C)I)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


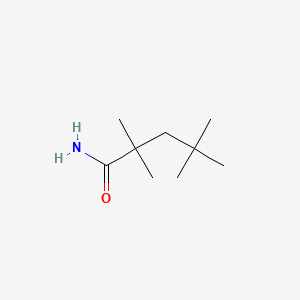

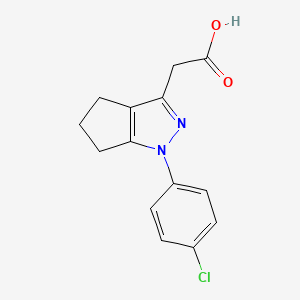
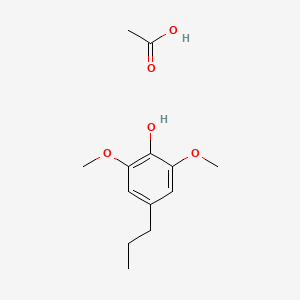
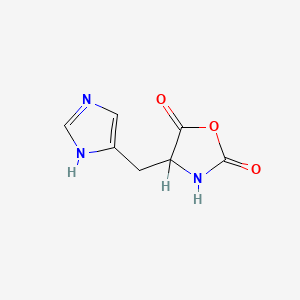

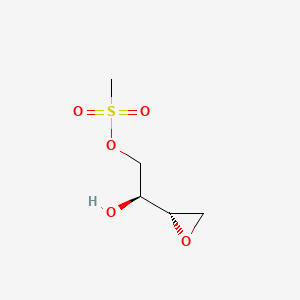
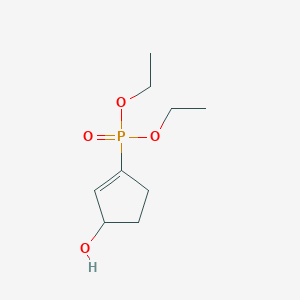
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
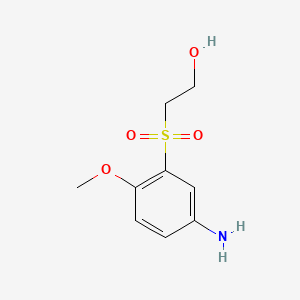
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)

